molecular formula C6H13Cl B1584307 3-(Chloromethyl)pentane CAS No. 4737-41-1

3-(Chloromethyl)pentane

Cat. No.: B1584307
CAS No.: 4737-41-1
M. Wt: 120.62 g/mol
InChI Key: PQHNRODYYLFLRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)pentane: is an organic compound with the molecular formula C6H13Cl . It is a derivative of pentane, where a chloromethyl group is attached to the third carbon atom in the chain. This compound is known for its use in various chemical reactions and industrial applications due to its reactivity and structural properties .

Scientific Research Applications

3-(Chloromethyl)pentane is utilized in various scientific research applications, including:

Safety and Hazards

Pentane, 3-(chloromethyl)- is classified as a highly flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . If it comes into contact with the skin, the contaminated clothing should be removed immediately and the skin should be rinsed with water . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Chloromethyl)pentane can be synthesized through the chlorination of 3-methylpentane. The reaction typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom at the desired position .

Industrial Production Methods: In industrial settings, the production of pentane, 3-(chloromethyl)- often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing controlled reaction conditions and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)pentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of pentane, 3-(chloromethyl)- involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .

Comparison with Similar Compounds

  • 3-Chloro-3-methylpentane
  • 3-Chloro-3-ethylpentane
  • 3-Bromopentane
  • 1-Bromopentane

Comparison: 3-(Chloromethyl)pentane is unique due to the presence of the chloromethyl group at the third carbon position, which imparts distinct reactivity compared to other similar compounds. For instance, 3-chloro-3-methylpentane has a different substitution pattern, affecting its chemical behavior and applications. Similarly, 3-bromopentane and 1-bromopentane differ in their halogen placement, leading to variations in their reactivity and use in synthesis .

Properties

IUPAC Name

3-(chloromethyl)pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl/c1-3-6(4-2)5-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHNRODYYLFLRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063588
Record name Pentane, 3-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4737-41-1
Record name 3-(Chloromethyl)pentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4737-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentane, 3-(chloromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004737411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane, 3-(chloromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentane, 3-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentane, 3-(chloromethyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)pentane
Reactant of Route 2
Reactant of Route 2
3-(Chloromethyl)pentane
Reactant of Route 3
Reactant of Route 3
3-(Chloromethyl)pentane
Reactant of Route 4
Reactant of Route 4
3-(Chloromethyl)pentane
Reactant of Route 5
3-(Chloromethyl)pentane
Reactant of Route 6
Reactant of Route 6
3-(Chloromethyl)pentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.